5-Fluoro-N-methylpyridin-3-amine
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Overview
Description
5-Fluoro-N-methylpyridin-3-amine: is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-N-methylpyridin-3-amine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) to fluorinate pyridine .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-N-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines .
Scientific Research Applications
5-Fluoro-N-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential drug candidate due to its unique properties.
Industry: Used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and activity. For example, it can act as a potassium channel blocker, binding to voltage-gated potassium channels and reducing potassium ion efflux, which enhances impulse conduction in demyelinated axons .
Comparison with Similar Compounds
3-Fluoro-4-aminopyridine: Another fluorinated pyridine with similar biological activities.
5-Fluoro-4-methylpyridin-2-amine:
Uniqueness: 5-Fluoro-N-methylpyridin-3-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines .
Properties
Molecular Formula |
C6H7FN2 |
---|---|
Molecular Weight |
126.13 g/mol |
IUPAC Name |
5-fluoro-N-methylpyridin-3-amine |
InChI |
InChI=1S/C6H7FN2/c1-8-6-2-5(7)3-9-4-6/h2-4,8H,1H3 |
InChI Key |
ALAGHEWUEYHOBR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CN=C1)F |
Origin of Product |
United States |
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